Palmitoleic acid

Catalog No.
S580584
CAS No.
373-49-9
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmitoleic acid

CAS Number

373-49-9

Product Name

Palmitoleic acid

IUPAC Name

(Z)-hexadec-9-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-

InChI Key

SECPZKHBENQXJG-FPLPWBNLSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)O

Synonyms

(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O

Metabolism and Diabetes

One of the most promising research areas regarding palmitoleic acid is its potential role in regulating metabolism and diabetes. Studies suggest it may improve insulin sensitivity, which is the body's ability to utilize insulin effectively for blood sugar control [].

Animal studies have shown palmitoleic acid to:

  • Increase insulin sensitivity in muscle cells [].
  • Suppress the expression of pro-inflammatory markers in adipose tissue [].
  • Enhance beta-cell proliferation and function in the pancreas, responsible for insulin production [].

While human studies are ongoing, some observational studies have linked higher levels of palmitoleic acid in adipose tissue to a lower risk of developing type 2 diabetes.

Skin Health

Emerging research explores the potential benefits of palmitoleic acid for skin health. Studies suggest it may:

  • Improve skin barrier function by enhancing the production of ceramides, essential components of the skin barrier [].
  • Reduce inflammation and improve wound healing through its anti-inflammatory properties [].
  • Enhance skin elasticity and reduce wrinkle formation [].

Palmitoleic acid is a monounsaturated fatty acid (MUFA) belonging to the omega-7 class []. It has a 16-carbon chain with a single double bond at the seventh carbon from the omega end (ω-7) []. Found in trace amounts in most foods, it's particularly abundant in macadamia oil (17%) and sea buckthorn oil (19-29%) []. Research suggests palmitoleic acid plays a role in insulin sensitivity and inflammation regulation, making it a subject of ongoing scientific interest [].


Molecular Structure Analysis

The key feature of palmitoleic acid's structure is the 16-carbon chain with a cis double bond at C9 (carbon number 9). This double bond creates a kink in the molecule, influencing its interactions with other molecules []. The presence of a single double bond classifies it as a monounsaturated fatty acid, and its position at the omega-7 end defines its category within the omega-7 fatty acid group [].


Chemical Reactions Analysis

While the specific biological synthesis pathways of palmitoleic acid are still under investigation, it is known to be derived from palmitic acid (saturated fatty acid) through the action of desaturase enzymes. The desaturation reaction can be represented as:

C16:0 (palmitic acid) + NADPH + H+ → C16:1n-7 (palmitoleic acid) + NADP+ + H2O


Physical And Chemical Properties Analysis

  • Melting point: -0.1 °C []
  • Boiling point: Not readily available; likely decomposes before boiling due to the presence of a carboxylic acid group.
  • Solubility: Low solubility in water; soluble in organic solvents like chloroform and ethanol [].
  • Stability: Relatively stable under normal storage conditions; can undergo oxidation at high temperatures or prolonged exposure to light [].

Physical Description

OtherSolid, Liquid
Liquid

XLogP3

6.4

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

-0.1 °C
0.2 °C
-0.1°C

UNII

209B6YPZ4I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 537 of 581 companies (only ~ 7.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

373-49-9
2091-29-4

Wikipedia

Palmitoleic acid
Palmitoleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. C. Forsythe “Comparison of Low Fat and Low Carbohydrate Dietson Circulating Fatty Acid Composition and Markers of Inflammation” Lipids, Vol. 43pp. 65-77, 20082. F. Paillard et al. “Plasma palmitoleic acid, a product of stearoyl-coA desaturase activity, is an independent marker of triglyceridemia and abdominaladiposity” Nutrition, Metabolism, and Cardiovascular Diseases, Vol. 18(6) pp. 436-440, 20083. M. Yamasaki et al. “Alleviation of the cytotoxic activity induced by trans10, cis-12-conjugated linoleic acid in rat hepatoma dRLh-84 cells by oleic orpalmitoleic acid” Cancer Letters, Vol. 196(2) pp. 187-196, 20034. Z. Yang, H. Miyahara, A. Hatanaka “Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Micewith genetic type 2 diabetes” Lipids in Health and Disease, vol. 10 pp. 120, 2011

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